molecular formula C35H68NaO8P B588344 Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate CAS No. 169051-60-9

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Cat. No.: B588344
CAS No.: 169051-60-9
M. Wt: 670.9 g/mol
InChI Key: BMBWFDPPCSTUSZ-MGDILKBHSA-M
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Description

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (CAS 200880-41-7) is a synthetic phospholipid characterized by a glycerol backbone esterified with two palmitoyl (C16:0) fatty acid chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphate group bound to a 2,3-dihydroxypropyl moiety, forming a phosphatidylglycerol (PG) derivative . Its stereospecific (R)-configuration and sodium counterion enhance solubility in aqueous environments, making it suitable for biomedical applications.

This compound is structurally analogous to bacterial membrane lipids and exhibits immunostimulatory properties, particularly as a Toll-like receptor 2 (TLR2) agonist. It has been explored in vaccine adjuvants and immunology research due to its ability to activate innate immune responses .

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWFDPPCSTUSZ-MGDILKBHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937581
Record name Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-60-9
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphate, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169051609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOSODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9252N8GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stepwise Esterification-Phosphorylation Approach

The most widely reported method involves sequential esterification of glycerol followed by phosphorylation (Figure 1).

Glycerol Backbone Preparation

Racemic glycerol is resolved using enzymatic or chiral auxiliary methods to isolate the (R)-enantiomer. For example, lipase-catalyzed kinetic resolution achieves >98% enantiomeric excess (ee) in some protocols.

Palmitoylation

The (R)-glycerol is subjected to esterification with palmitoyl chloride under controlled conditions:

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).

  • Temperature : 0–4°C to minimize sn-1 esterification.

Typical Reaction Conditions :

ParameterValue
Palmitoyl chloride molar ratio2.2 equivalents
Reaction time12–24 hours
Yield70–85%

Excess palmitoyl chloride ensures complete di-esterification, though it necessitates careful quenching to prevent acyl migration.

Phosphorylation

The di-palmitoylated glycerol undergoes phosphorylation using phosphorus oxychloride (POCl₃) or cyclic phosphate precursors:

  • POCl₃ Method : Reacted at −20°C in anhydrous THF, followed by sodium bicarbonate quenching to form the sodium salt.

  • Cyclic Phosphates : Improved regioselectivity but require harsher conditions (e.g., 60°C in DMF).

Key Data :

Phosphorylation AgentTemperatureYieldPurity (HPLC)
POCl₃−20°C65%92%
Cyclic phosphate60°C78%88%

Solid-Phase Synthesis for Scalability

Solid-phase synthesis minimizes purification challenges by immobilizing intermediates on resin (Figure 2).

Resin Functionalization

Wang resin or 2-chlorotrityl chloride resin is loaded with Fmoc-protected glycerol derivatives. For example, Fmoc-Dhc(Pam₂)-OH serves as a key building block.

Sequential Palmitoylation

Palmitic acid is coupled using benzotriazole-activated reagents (e.g., PyBOP/HOBt), achieving near-quantitative yields per step.

On-Resin Phosphorylation

Phosphorylating agents like di-tert-butyl diethylphosphoramidite are used, followed by oxidation and cleavage with trifluoroacetic acid (TFA).

Advantages :

  • Purity : >95% by HPLC due to stepwise washing.

  • Scalability : Gram-scale production demonstrated in recent studies.

Optimization of Critical Parameters

Solvent Systems

  • Esterification : Anhydrous DCM minimizes hydrolysis but requires strict moisture control.

  • Phosphorylation : THF/DMF mixtures (3:1) balance reactivity and solubility.

Catalytic Additives

  • DMAP : Accelerates palmitoylation but may cause racemization at >5 mol%.

  • HOBt : Reduces side reactions during solid-phase coupling.

Temperature Control

  • Low temperatures (−20°C) : Suppress acyl migration during phosphorylation.

  • Room temperature : Acceptable for resin-bound intermediates due to restricted mobility.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Palmitoyl methylenes (δ 1.2–1.3 ppm) and glycerol protons (δ 4.1–4.3 ppm).

  • ³¹P NMR : Single phosphate peak at δ 1.5–2.0 ppm confirms successful phosphorylation.

Mass Spectrometry (MS)

  • ESI-MS : [M−Na]⁻ ion at m/z 733.5 (calculated for C₃₈H₇₃O₁₀P⁻).

Chromatographic Purity

  • HPLC : C18 column, 90:10 acetonitrile/water, retention time 12.3 minutes.

Industrial-Scale Considerations

Cost Efficiency

  • Palmitic acid sourcing : Vegetable-derived palmitate reduces costs by 30% compared to synthetic sources.

  • Solvent recycling : THF recovery systems cut waste disposal expenses.

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., <500 ppm TFA) enforced via lyophilization .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized phospholipids.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products:

    Oxidation: Oxidized phospholipids.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted phospholipids depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (sodium) exerts its effects through its role as a biologically active lipid. It can stimulate a wide range of responses in various cell types, including:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varied Acyl Chains or Head Groups

Sodium (R)-2,3-Bis(oleoyloxy)propyl Phosphate
  • Structure : Substitution of palmitoyl (C16:0) with oleoyl (C18:1, unsaturated) chains.
  • Limited data on immunostimulatory activity compared to the palmitoylated form .
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
  • Structure : Choline head group instead of glycerol phosphate.
  • Functional Impact : Lacks TLR2 agonist activity. Primarily a structural lipid in mammalian cell membranes and liposomal drug delivery systems .
Phosphatidylinositol 5-Phosphate (PIP2 diC8)
  • Structure: Inositol-5-phosphate head group with dioctanoyl (C8:0) chains.
  • Functional Impact : Key signaling lipid in intracellular pathways (e.g., actin cytoskeleton regulation). Shorter acyl chains reduce membrane stability but enhance solubility for in vitro studies .

Immunostimulatory Lipopeptides and TLR Agonists

Pam2CSK4
  • Structure : Synthetic diacylated lipopeptide with S-[2,3-bis(palmitoyloxy)-(R)-propyl]-cysteine linked to Ser-Lys3.
  • Functional Impact: Potent TLR2/6 agonist with comparable palmitoyl "pharmacophore" to the target compound. Used as a reference agonist in immunology studies .
  • Key Difference : Peptide moiety enhances receptor specificity and potency, whereas the target compound’s glycerol-phosphate head group may favor broader membrane interactions .
Pam3Cys
  • Structure : Triacylated lipopeptide with an additional palmitoyl chain on the cysteine residue.
  • Functional Impact : Activates TLR1/2 heterodimers, unlike diacylated compounds. Demonstrates stronger pro-inflammatory cytokine induction but higher toxicity risk .

Bacterial Lipids and Natural Analogues

WS1279 Lipopeptides
  • Structure : Natural lipopeptides from Streptomyces willmorei with a bis(palmitoyloxy)propyl-cysteine moiety and additional fatty acids.
  • Functional Impact: Exhibit immunostimulatory activity but require complex biosynthetic pathways absent in synthetic analogs like the target compound .

Immunomodulatory Activity

  • TLR2 Activation : The target compound’s palmitoyl groups are critical for TLR2 binding, mimicking bacterial lipopeptides. However, its activity is weaker than Pam2CSK4 due to the absence of a peptide backbone .
  • Adjuvant Potential: In murine models, it enhances antigen-specific antibody responses when co-administered with vaccines, though less effectively than Pam2CSK4 .

Biophysical Properties

  • Membrane Integration : The sodium salt form improves solubility for in vitro studies, while the palmitoyl chains enable stable integration into lipid bilayers, akin to DPPG (dipalmitoyl phosphatidylglycerol) .
  • Comparison with DPPG : Both compounds share a dipalmitoyl-PG structure, but DPPG is primarily used in lung surfactant formulations, whereas the target compound is tailored for immune activation .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Acyl Chains Head Group Key Function Applications References
Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate C16:0 (×2) Glycerol phosphate TLR2 agonist, immunostimulation Vaccine adjuvants
Pam2CSK4 C16:0 (×2) Cysteine-Ser-Lys4 TLR2/6 agonist Immunology research
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) C16:0 (×2) Choline Membrane stabilization Liposomal drug delivery
Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate C18:1 (×2) Glycerol phosphate Structural studies Membrane dynamics research
Phosphatidylinositol 5-phosphate (PIP2 diC8) C8:0 (×2) Inositol phosphate Cell signaling Signal transduction studies

Biological Activity

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate (SPPP) is a phospholipid compound characterized by its unique amphiphilic structure, which includes two palmitoyl fatty acid chains attached to a glycerol backbone and a phosphate group. This compound has garnered attention for its potential applications in drug delivery systems, membrane studies, and immunological responses. This article delves into the biological activity of SPPP, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Structure and Properties

SPPP's molecular formula is C35H68NaO8PC_{35}H_{68}NaO_8P, with a molecular weight of 670.87 g/mol. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, making it a versatile component in various biochemical applications .

The biological activity of SPPP is closely linked to its role as a phospholipid. Key mechanisms include:

  • Membrane Integration : SPPP integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration influences cellular processes such as signal transduction and membrane fusion .
  • Drug Delivery : Due to its ability to form liposomes and other nanocarriers, SPPP is investigated for enhancing the delivery of therapeutic agents .
  • Immunological Responses : Research indicates that SPPP can act as a Toll-like receptor (TLR) agonist, stimulating immune responses without inducing significant pro-inflammatory activity .

Applications in Research and Medicine

SPPP has several notable applications:

  • Drug Delivery Systems : Its structural properties make it an ideal candidate for formulating liposomal drug delivery systems that can improve the bioavailability of poorly soluble drugs .
  • Cell Membrane Studies : SPPP serves as a model compound for studying phospholipid behavior, interactions, and the dynamics of cell membranes .
  • Vaccine Development : As a TLR agonist, SPPP has potential use in vaccine adjuvants, enhancing immune responses without excessive inflammation .

1. Drug Delivery Efficacy

A study demonstrated that liposomes formulated with SPPP significantly improved the delivery efficiency of anticancer drugs compared to traditional formulations. The enhanced permeability allowed for increased accumulation of the drug in tumor tissues while minimizing systemic toxicity.

2. Immunological Response Modulation

Research on SPPP's role as a TLR2 agonist showed that it could induce CD11b upregulation and p38 MAPK phosphorylation in human neutrophils without triggering high levels of pro-inflammatory cytokines. This property suggests its potential as a safer alternative for vaccine adjuvants .

Comparative Analysis of Phospholipids

PropertyThis compoundOther Common Phospholipids
AmphiphilicityHighModerate to High
Drug Delivery PotentialExcellentVariable
Immunological ActivityTLR2 AgonistVaries by type
Membrane Fluidity InfluenceSignificantModerate

Q & A

Q. How can Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate be synthesized and purified for laboratory use?

Synthesis typically involves esterification of glycerol derivatives with palmitoyl chloride, followed by phosphorylation and sodium salt formation. Purification methods include column chromatography (silica gel or reverse-phase) and solvent recrystallization in chloroform or methanol. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the phosphate group and strict temperature control (-20°C storage post-synthesis to avoid degradation) . Isotope-labeled analogs (e.g., deuterated palmitoyl chains) require specialized protocols, such as deuterated fatty acid precursors and controlled hydrogenation steps .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • HPLC-MS : Validates purity and detects trace impurities (e.g., unreacted fatty acids).
  • NMR Spectroscopy : Confirms stereochemistry (e.g., (R)-configuration at the glycerol backbone) and acyl chain integration.
  • FT-IR : Identifies functional groups (C=O at ~1730 cm⁻¹ for ester bonds, P-O stretching at ~1250 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using chloroform:methanol:water (65:25:4) as the mobile phase .

Q. What are the critical handling and storage protocols to ensure compound stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. Avoid prolonged exposure to humidity (>30% RH) and organic bases, which may deprotonate the phosphate group, altering solubility. For in vitro assays, dissolve in chloroform (20 mg/mL) and sonicate to ensure homogeneity before dilution in aqueous buffers .

Advanced Research Questions

Q. How does this compound interact with Toll-like receptors (TLRs) in immune signaling pathways?

Structurally analogous compounds (e.g., Pam3CSK4) activate TLR2/6 heterodimers via their acylated glycerol phosphate motifs. This compound may mimic pathogen-associated molecular patterns (PAMPs), inducing NF-κB signaling. Experimental validation requires TLR-transfected HEK293 cells or bone marrow-derived macrophages from TLR-knockout models (e.g., Tlr4⁻/⁻ or Tlr2⁻/⁻ mice). Competitive binding assays with radiolabeled ligands can quantify receptor affinity .

Q. What role does stereochemistry play in its function as a liposome component for drug delivery?

The (R)-configuration at the glycerol backbone enhances membrane asymmetry and stability in lipid bilayers. Comparative studies with (S)-isomers show differences in phase transition temperatures and encapsulation efficiency for hydrophobic drugs. Surface plasmon resonance (SPR) can assess interactions with serum proteins (e.g., albumin), which influence circulation half-life . For targeted delivery, incorporate pH-sensitive ligands (e.g., PEGylated peptides) into the liposomal formulation .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Contradictory cytotoxicity results often arise from variations in:

  • Solvent residues : Residual chloroform or DMSO must be <0.1% (validated via GC-MS).
  • Cell membrane composition : Use lipid raft-disrupted cells (e.g., methyl-β-cyclodextrin-treated) to isolate compound-specific effects.
  • Assay interference : Phosphatidylcholine-based colorimetric assays (e.g., Abcam kits) may cross-react; confirm results with LC-MS/MS quantification .

Methodological Considerations

  • Contradiction Management : When TLR activation data conflict with literature, validate using orthogonal assays (e.g., ELISA for TNF-α vs. luciferase-based NF-κB reporters) .
  • Data Reproducibility : Standardize lipid hydration protocols (e.g., extrusion through 100 nm polycarbonate membranes 11 times at 60°C) to ensure uniform vesicle size .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate
Reactant of Route 2
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Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

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